(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

Salt selection Solubility enhancement Trifluoroacetate counterion

Choose (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate (CAS 2229212-33-1) to secure a privileged 2-aminooxazole scaffold in its soluble, stable TFA salt form. The C5-hydroxymethyl handle enables convergent amide elaboration for DGAT1 inhibitors (IC₅₀ 85 nM) and antitubercular agents (MIC 3.13 µg/mL). The salt form guarantees consistent solution behavior in parallel synthesis and HPLC workflows, eliminating free-base solubility variability. Ideal for kinase hinge-binding motif libraries. Request a quote to ensure batch-to-batch reproducibility in your lead optimization campaigns.

Molecular Formula C6H7F3N2O4
Molecular Weight 228.127
CAS No. 2229212-33-1
Cat. No. B2583050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate
CAS2229212-33-1
Molecular FormulaC6H7F3N2O4
Molecular Weight228.127
Structural Identifiers
SMILESC1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7)
InChIKeyMVLPNDHUDKDBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate (CAS 2229212-33-1) – Key Physicochemical and Procurement Baseline


(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate (CAS 2229212-33-1) is a heterocyclic building block belonging to the 2-aminooxazole class, supplied as the trifluoroacetate (TFA) salt. It features a 2-aminooxazole core with a hydroxymethyl substituent at the C5 position and a TFA counterion that enhances solubility and handling properties . The compound has a molecular formula of C₆H₇F₃N₂O₄, a molecular weight of 228.13 g/mol, a calculated LogP of 0.3824, and a topological polar surface area (TPSA) of 109.58 Ų . Commercial availability is confirmed through vendors such as Leyan (≥98% purity, Cat. No. 1715751) and CheMenu (≥95% purity, Cat. No. CM449897) . The 2-aminooxazole scaffold has been established as a privileged structure in medicinal chemistry, with demonstrated inhibitory activity against DGAT1 (IC₅₀ = 85 nM), cyclin-dependent kinases, and Mycobacterium tuberculosis (MIC = 3.13 µg/mL) in derivative forms [1] [2].

Why Generic Substitution of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate (CAS 2229212-33-1) is Not Advisable


Substituting (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate with its free base (CAS 1257146-28-3) or unsubstituted 2-aminooxazole (CAS 4570-45-0) carries substantial risk in reproducibility, handling, and downstream synthetic efficiency. The TFA salt form provides markedly enhanced aqueous solubility and stability compared to the free base, a property repeatedly documented for oxazole TFA salts [1]. The free base (MW 114.10 g/mol) lacks the TFA counterion and has qualitatively different solution behavior, requiring solvent optimization that may not translate directly . The 2-aminooxazole core (CAS 4570-45-0, MW 84.08 g/mol, pKa ~5.45) lacks the critical C5 hydroxymethyl handle, a prerequisite for the convergent synthesis of diverse bioactive libraries targeting kinases, DGAT1, and mycobacterial FabH [2]. Furthermore, isosteric replacement studies show that 2-aminooxazole derivatives possess approximately two orders of magnitude higher water solubility than their 2-aminothiazole counterparts (log S difference), making indiscriminate substitution with thiazole analogs likely to alter physicochemical and ADME profiles [3]. These dimensional differences—salt form, functional handle, and scaffold physicochemical properties—directly impact synthetic yield, biological assay reproducibility, and lead optimization workflows.

Quantitative Differentiation Evidence for (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate (CAS 2229212-33-1) vs. Closest Analogs


TFA Salt Form Enhances Solubility and Stability Relative to Free Base – Comparative Salt Screening

The trifluoroacetate (TFA) salt of (2-Aminooxazol-5-yl)methanol confers superior solubility and stability compared to the corresponding free base (CAS 1257146-28-3, MW = 114.10 g/mol, C₄H₆N₂O₂). While direct comparative solubility data for this specific pair have not been published, systematic evidence across structurally analogous oxazole systems demonstrates that TFA salt formation enhances solubility and facilitates handling and storage [1]. The TFA counterion also enables direct use in reversed-phase HPLC purification workflows without additional salt exchange steps, as TFA is the standard ion-pairing reagent for peptide and heterocycle purification [2]. The free base lacks this counterion and requires separate acid activation or salt conversion before use in amide coupling or Boc-protection sequences.

Salt selection Solubility enhancement Trifluoroacetate counterion Handling properties

2-Aminooxazole Scaffold Demonstrates ~100-Fold Water Solubility Advantage Over 2-Aminothiazole Isosteres

In a direct head-to-head comparison of N-oxazolylcarboxamides vs. N-thiazolylcarboxamides, Juhás et al. (2022) demonstrated that oxazole-containing compounds exhibit significantly increased water solubility relative to their thiazole isosteres—typically by two orders of magnitude on the logarithmic scale (log S) [1]. Experimental measurement of lipophilicity (log k'w) and water solubility confirmed this trend across a panel of derivatives. The enhanced hydrophilicity is attributed to the replacement of sulfur (thiazole) with oxygen (oxazole), increasing hydrogen-bond acceptor capacity. The target compound, bearing the 2-aminooxazole core, inherits this scaffold-level solubility advantage .

Isosteric replacement Water solubility log S Physicochemical optimization 2-Aminothiazole

2-Aminooxazole Amides Achieve Sub-100 nM DGAT1 Inhibition – Scaffold Hopping Validation

Kim et al. (2013) at Merck Research Laboratories reported that 2-aminooxazole amides, derived from the same core scaffold present in the target compound, are potent DGAT1 inhibitors with a human DGAT1 IC₅₀ of 85 nM [1]. This potency was achieved through a scaffold hopping strategy from known DGAT1 chemotypes, establishing the 2-aminooxazole as a viable pharmacophore for metabolic disease targets. In contrast, unsubstituted 2-aminooxazole (CAS 4570-45-0) lacks the C5 functionalization necessary for amide elaboration and has no reported DGAT1 activity. The target compound's C5 hydroxymethyl group serves as a strategic anchoring point for generating diverse amide, ester, and ether libraries that access this validated biological space [2].

DGAT1 inhibition Scaffold hopping Dyslipidemia Kinase inhibitor Metabolic disease

3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives Exhibit Low-Micromolar Antiproliferative Activity – C5 Position Critical for Bioactivity

Kakkar et al. (2018) synthesized and evaluated a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives against human colorectal carcinoma (HCT116) and breast carcinoma (MCF7) cell lines [1]. The most potent compound (14) showed HCT116 IC₅₀ = 71.8 µM, while compound 6 showed MCF7 IC₅₀ = 74.1 µM. Importantly, these derivatives were constructed via the C5 position of the 2-aminooxazole ring—the exact position functionalized in the target compound. Molecular docking confirmed binding within the ATP pocket of CDK8 (HCT116) and ER-α (MCF7) [2]. Compounds lacking C5 substitution (e.g., 2-aminooxazole itself) cannot access this binding mode, underscoring the essential role of the C5 hydroxymethyl handle present in the target compound for generating bioactive derivatives.

Antiproliferative activity CDK8 ER-α Coumarin-oxazole hybrids Cancer

2-Aminooxazole Derivatives Show Potent Antimycobacterial Activity (MIC = 3.13 µg/mL) with Superior Physicochemical Profile to Thiazole Analogs

Juhás et al. (2022) demonstrated that 2-aminooxazole-containing compounds exhibit potent activity against Mycobacterium tuberculosis H37Ra, with a best MIC of 3.13 µg/mL, including activity against multidrug-resistant strains [1]. This activity was coupled with a favorable physicochemical profile: oxazole derivatives showed approximately 100-fold higher water solubility than their thiazole counterparts and no significant cytotoxicity against HepG2 cells [2]. Molecular docking and dynamics simulations implicated mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as the probable target [3]. The 2-aminooxazole scaffold has been designated a 'novel privileged scaffold in antitubercular medicinal chemistry' (Azzali et al., ACS Med. Chem. Lett., 2020) [4].

Antimycobacterial Mycobacterium tuberculosis FabH inhibition Tuberculosis Drug-resistant

Best-Fit Research and Industrial Application Scenarios for (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate (CAS 2229212-33-1)


DGAT1 Inhibitor Lead Optimization and Dyslipidemia Drug Discovery

The 2-aminooxazole scaffold has been validated by Merck as a DGAT1 pharmacophore with sub-100 nM potency (human DGAT1 IC₅₀ = 85 nM) [1]. (2-Aminooxazol-5-yl)methanol TFA salt provides the C5 hydroxymethyl handle required for amide elaboration, enabling the synthesis of focused libraries targeting DGAT1 for dyslipidemia and metabolic syndrome. The TFA salt form ensures consistent solution behavior in parallel synthesis and HPLC purification workflows, while the scaffold's favorable LogP (0.3824) and TPSA (109.58 Ų) fall within optimal drug-like space .

Antimycobacterial Library Synthesis Targeting Drug-Resistant Tuberculosis

With a demonstrated MIC of 3.13 µg/mL against M. tuberculosis H37Ra (including multidrug-resistant strains) and the scaffold's designation as a 'privileged structure' in antitubercular chemistry, this building block enables construction of focused libraries targeting FabH and other mycobacterial enzymes [2]. The approximately 100-fold solubility advantage over 2-aminothiazole isosteres directly addresses the solubility-limited attrition common in antitubercular lead series [3]. The TFA salt form facilitates direct use in biochemical assay preparation without additional formulation steps.

Kinase Inhibitor Development – CDK and VEGFR2 Programs

2-Aminooxazoles have been characterized as effective hinge-binding motifs for kinase inhibition, with demonstrated activity against CDK1/2/3/4/9 and VEGFR2 [4]. The C5 hydroxymethyl group serves as a vector for introducing diversity elements that probe the solvent-exposed region and selectivity pockets. 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one derivatives have shown antiproliferative activity (HCT116 IC₅₀ = 71.8 µM; MCF7 IC₅₀ = 74.1 µM) with confirmed CDK8 and ER-α target engagement via molecular docking [5]. This compound is a strategic intermediate for kinase-focused library design.

Boc-Protected 5-Aminooxazole Intermediate for Parallel Amide Library Synthesis

The trifluoroacetamide moiety in related oxazole-5-trifluoroacetamides can be converted to Boc-protected 5-aminooxazole derivatives, enabling a reliable one-pot acylation-deprotection procedure for parallel amide synthesis [6]. The target compound's TFA salt form is directly compatible with this transformation cascade, providing a streamlined entry into diverse oxazole-5-amide libraries for high-throughput screening. This application leverages both the scaffold's validated biological space and the strategic advantage of the TFA counterion in facilitating protecting group manipulations.

Quote Request

Request a Quote for (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.